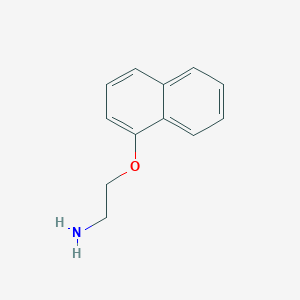

2-(Naphthalen-1-yloxy)ethanamine

説明

特性

IUPAC Name |

2-naphthalen-1-yloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBZLKKWMHCRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Naphthalen 1 Yloxy Ethanamine

Established Synthetic Protocols and Their Mechanistic Underpinnings

The synthesis of 2-(Naphthalen-1-yloxy)ethanamine is commonly achieved through well-established protocols that involve the strategic combination of naphthalene (B1677914) and ethanamine-derived precursors.

Approaches Involving Naphthalene-1-ol Precursors

A primary and widely utilized method for the synthesis of this compound involves the use of naphthalen-1-ol as a key starting material. The fundamental reaction is a nucleophilic substitution where the hydroxyl group of naphthalen-1-ol is converted into an ether linkage with an ethanamine moiety.

This transformation is typically achieved by reacting naphthalen-1-ol with a suitable 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine, in the presence of a base. The base deprotonates the phenolic hydroxyl group of naphthalen-1-ol, forming a more nucleophilic naphthoxide ion. This ion then attacks the electrophilic carbon of the 2-haloethylamine, displacing the halide and forming the desired ether linkage.

The selection of the base and solvent system is crucial for optimizing the reaction yield and purity. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K2CO3), while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the reaction.

Strategies Utilizing Ethan-1-amine Moieties

While less direct, synthetic strategies can also be designed starting from ethan-1-amine derivatives. In such approaches, the amino group is typically protected before the introduction of the naphthalen-1-yloxy group. For instance, a protected 2-aminoethanol derivative could be used. The hydroxyl group of this derivative can be activated, for example by conversion to a sulfonate ester (e.g., mesylate or tosylate), to facilitate nucleophilic attack by the naphthalen-1-oxide. The final step would then involve the deprotection of the amino group to yield this compound.

Multistep Synthetic Routes to the this compound Core

More elaborate, multistep synthetic routes have been developed to access the this compound core structure, often as part of the synthesis of more complex molecules. These routes may involve the initial construction of a different naphthalene-containing intermediate.

One such approach involves the reduction of an intermediate like 2-(naphthalen-1-yloxy)ethanaminium chloride. In a specific example, this precursor was reduced using lithium aluminum hydride (LiAlH4), a powerful reducing agent, to yield the final amine product with a high efficiency of 83%. The purity of the product can be enhanced through careful selection of solvents for washing the precipitate, such as diethyl ether, and the final structure is confirmed using spectroscopic methods like 1H and 13C NMR.

Another multistep sequence could begin with 1-naphthaleneacetic acid. researchgate.net This starting material can be coupled with glycine (B1666218) ethyl ester hydrochloride in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a base such as triethylamine (B128534) to form an amide intermediate. researchgate.net Subsequent reduction of the amide and ester functionalities would be required to arrive at the target this compound.

Advanced Reaction Conditions and Catalysis in this compound Synthesis

To improve efficiency, selectivity, and sustainability, advanced reaction conditions and catalytic systems have been explored for the synthesis of this compound and related structures.

Base-Mediated Condensation Reactions

The classical synthesis of this compound via the reaction of naphthalen-1-ol and a 2-haloethylamine is a prime example of a base-mediated condensation reaction. The efficiency of this reaction is highly dependent on the choice of base, which facilitates the deprotonation of the weakly acidic naphthalen-1-ol. Stronger bases can lead to faster reaction rates, but may also promote side reactions. The optimization of base strength, stoichiometry, and reaction temperature is critical to achieving high yields and minimizing the formation of impurities.

| Parameter | Condition | Effect on Reaction |

| Base | Strong bases (e.g., NaH, K2CO3) | Increases rate of naphthoxide formation |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Solvates the cation, enhancing nucleophilicity |

| Temperature | Elevated temperatures | Increases reaction rate, may lead to side products |

Copper-Catalyzed 1,3-Dipolar Cycloaddition Approaches

While not a direct synthesis of this compound itself, copper-catalyzed 1,3-dipolar cycloaddition reactions represent an advanced strategy for constructing heterocyclic structures that could potentially be precursors or analogues. nih.govnih.gov This type of reaction, often referred to as "click chemistry," involves the reaction of a 1,3-dipole (like an azide) with a dipolarophile (like an alkyne) to form a five-membered heterocyclic ring. nih.govwikipedia.org

In a relevant context, a naphthalenyl azide (B81097) could be reacted with an appropriate alkyne containing an amino or protected amino group in the presence of a copper(I) catalyst. This would lead to the formation of a triazole ring connecting the naphthalene and ethanamine fragments. Subsequent chemical modifications of the triazole ring would be necessary to arrive at the this compound structure. The use of copper catalysts is crucial for the efficiency and regioselectivity of these cycloaddition reactions. nih.govnih.gov

| Component | Role in Reaction | Example |

| Catalyst | Copper(I) species | Cu(I) salts, often generated in situ |

| 1,3-Dipole | Azide-functionalized reactant | Naphthalenyl azide |

| Dipolarophile | Alkyne-functionalized reactant | An alkyne with a protected amine |

Enzymatic Synthesis Considerations

While direct enzymatic synthesis of this compound is not widely documented, the use of enzymes in the synthesis of related chiral amines and the functionalization of the amine group suggests potential biocatalytic routes. Enzymes, particularly lipases, have demonstrated effectiveness in the kinetic resolution of racemic amines, a crucial step for obtaining enantiomerically pure compounds. For example, the enzymatic kinetic resolution of (R)-1-(2-naphthyl)ethylamine has been successfully achieved, highlighting the potential for stereoselective synthesis within this class of compounds. sioc-journal.cn

Furthermore, enzymes like immobilized Candida antarctica lipase (B570770) (Novozyme 435) have been employed for the N-acylation of ethanolamines, a reaction that functionalizes the amine group. nih.gov This suggests that enzymatic methods could be adapted for the derivatization of this compound, offering a green and selective alternative to traditional chemical methods.

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of substituted naphthalenes often raises questions of regioselectivity, particularly during electrophilic substitution reactions on the naphthalene ring. In general, electrophilic attack on the naphthalene nucleus is favored at the α-position (C1 or C8) over the β-position (C2, C3, C6, or C7). This preference is attributed to the greater stability of the carbocation intermediate formed during the α-substitution, which can be stabilized by more resonance structures that preserve one of the aromatic rings. uomustansiriyah.edu.iqvpscience.orgwordpress.comyoutube.com Therefore, in the synthesis of derivatives of this compound that involve electrophilic substitution, the incoming substituent is expected to predominantly add to the 4- or 5-position of the naphthalene ring.

Stereoselectivity becomes a critical consideration when a chiral center is present in the molecule. While this compound itself is not chiral, its derivatives can be. The stereoselective synthesis of related compounds, such as disubstituted naphthalene-1,2-oxides, has been reported, indicating that stereocontrolled synthesis is achievable in this chemical space. dntb.gov.ua The use of chiral catalysts or enzymatic resolutions, as mentioned earlier, are key strategies to achieve high stereoselectivity.

Derivatization Strategies of the this compound Scaffold

The chemical structure of this compound offers multiple sites for modification, allowing for the creation of a diverse library of derivatives. These modifications can be broadly categorized into functionalization of the amine group, modification of the naphthalene moiety, and derivatization of the ether linkage.

Amine Group Functionalization

The primary amine group of this compound is a versatile handle for a wide range of chemical transformations. Common derivatization strategies include N-alkylation, N-acylation, and sulfonylation.

N-Alkylation introduces alkyl groups to the nitrogen atom. For example, the reaction with alkyl halides can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org An example of a di-alkylated derivative is N,N-diethyl-2-(1-naphthyloxy)ethanamine. sigmaaldrich.com

N-Acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. This is a common strategy to modify the electronic and steric properties of the amine functionality. A notable example is the synthesis of N-[2-(naphthalen-1-yloxy)ethyl]acetamide. researchgate.net

Sulfonylation of the amine group with sulfonyl chlorides yields sulfonamides, which are known for their diverse biological activities. libretexts.org

| Derivative Name | Functionalization Type | Starting Material | Key Reagents | Reference |

| N,N-Diethyl-2-(1-naphthyloxy)ethanamine | N-Alkylation | This compound | Ethyl halide | sigmaaldrich.com |

| N-[2-(Naphthalen-1-yloxy)ethyl]acetamide | N-Acylation | This compound | Acetic anhydride (B1165640) or Acetyl chloride | researchgate.net |

| N-[2-(Naphthalen-1-yloxy)ethyl]sulfonamide | Sulfonylation | This compound | Sulfonyl chloride | libretexts.org |

Naphthalene Moiety Modifications

The naphthalene ring system is susceptible to electrophilic substitution reactions, providing a means to introduce various functional groups onto the aromatic core. As previously discussed, these reactions typically exhibit a preference for the α-positions.

Halogenation of the naphthalene ring can be achieved using standard halogenating agents. For instance, bromination would be expected to yield primarily 4-bromo- or 5-bromo-2-(naphthalen-1-yloxy)ethanamine.

Nitration of the naphthalene ring is another common electrophilic substitution. The reaction of naphthalene with a mixture of nitric acid and sulfuric acid typically yields 1-nitronaphthalene. youtube.com In the case of this compound, nitration would likely occur at the 4-position of the naphthalene ring. The resulting nitro group can then be further transformed, for example, by reduction to an amino group, opening up further derivatization possibilities.

| Derivative Name | Modification Type | Starting Material | Key Reagents | Reference |

| 2-((4-Bromonaphthalen-1-yl)oxy)ethanamine | Halogenation | This compound | Bromine | uomustansiriyah.edu.iqvpscience.org |

| 2-((4-Nitronaphthalen-1-yl)oxy)ethanamine | Nitration | This compound | Nitric acid, Sulfuric acid | youtube.comnih.gov |

Ether Linkage Derivatization

Chemical Reactivity and Transformation Studies of 2 Naphthalen 1 Yloxy Ethanamine

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring System

The naphthalene ring system of 2-(Naphthalen-1-yloxy)ethanamine is susceptible to electrophilic aromatic substitution (SEAr) reactions. The ether and amine functionalities influence the regioselectivity of these reactions. The oxygen atom of the ether group is an activating, ortho-, para-directing substituent, while the directing influence of the ethanamine group can be more complex.

In general, electrophilic attack on naphthalene is favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. wordpress.com For substituted naphthalenes, the position of substitution is directed by the electronic properties of the existing substituent. stackexchange.com Activating groups, such as the alkoxy group in this compound, generally direct incoming electrophiles to the ortho and para positions. stackexchange.commnstate.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) onto the aromatic ring.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, onto the aromatic ring.

The precise location of electrophilic attack on the naphthalene ring of this compound will depend on the specific reaction conditions and the interplay of the directing effects of the ether and ethanamine groups.

Nucleophilic Reactions Involving the Ethanamine Moiety

The primary amine group of the ethanamine moiety in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This allows it to participate in a variety of nucleophilic reactions.

Key nucleophilic reactions include:

Alkylation: The amine can act as a nucleophile and react with alkyl halides in a nucleophilic substitution reaction to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides yields amides. This reaction is often vigorous. chemguide.co.uklibretexts.org

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines (Schiff bases). libretexts.org

These reactions are fundamental in the derivatization of this compound to modify its chemical properties.

Oxidation Reactions of this compound and its Derivatives

The naphthalene ring and the ethanamine side chain of this compound can undergo oxidation. The naphthalene ring can be oxidized to form naphthoquinones, a reaction often requiring strong oxidizing agents and proceeding through several steps. nih.gov For instance, the oxidation of naphthalene itself can yield 1,4-naphthoquinone. nih.gov The specific products of oxidation will depend on the oxidizing agent and the reaction conditions.

Kinetic studies on the oxidation of naphthalene by potassium permanganate (B83412) in an acidic medium have shown that the reaction ultimately produces phthalic acid. researchgate.net The reaction follows first-order kinetics with respect to the concentrations of the oxidant, substrate, and acid. researchgate.net

Reduction Reactions of this compound and its Derivatives

The naphthalene ring of this compound can be reduced, typically through catalytic hydrogenation. This process can lead to the formation of tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives, depending on the catalyst and reaction conditions.

Additionally, functional groups introduced onto the molecule through other reactions can be reduced. For example, a nitro group introduced via electrophilic aromatic substitution can be reduced to an amino group using reagents like iron or tin in the presence of hydrochloric acid. mnstate.edu Amide derivatives formed from the ethanamine moiety can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction Kinetics and Thermodynamics of this compound Transformations

The study of reaction kinetics provides insight into the rates and mechanisms of the chemical transformations of this compound. For instance, in electrophilic aromatic substitution, the addition of the electrophile to the aromatic ring is typically the rate-determining step. mnstate.edu

Thermodynamic considerations, such as the stability of intermediates and products, often govern the regioselectivity of reactions. In the electrophilic substitution of naphthalene, the formation of the more stable carbocation intermediate leads to the preference for α-substitution. wordpress.com

A kinetic study of the oxidation of naphthalene by potassium permanganate determined various thermodynamic parameters, including the enthalpy, entropy, and free energy of activation, which help to elucidate the reaction mechanism. researchgate.net

Spectroscopic and Crystallographic Characterization of 2 Naphthalen 1 Yloxy Ethanamine and Its Analogs

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2-(naphthalen-1-yloxy)ethanamine and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

For the hydrochloride salt of this compound, ¹H NMR spectroscopy in deuterium (B1214612) oxide (D₂O) reveals characteristic signals that confirm its structure. A triplet observed at approximately 3.34 ppm is assigned to the protons of the methylene (B1212753) group adjacent to the amino group (CH₂NH₃⁺), with coupling to the neighboring methylene protons. Another triplet at around 4.14 ppm corresponds to the protons of the other methylene group, which is attached to the oxygen atom (OCH₂). The aromatic protons of the naphthalene (B1677914) ring system appear as a complex multiplet in the region of δ 6.81–7.86 ppm.

The ¹³C NMR spectrum of 2-(naphthalen-1-yloxy)ethanaminium chloride in D₂O further corroborates the structure. The carbon of the methylene group bonded to the nitrogen (CH₂NH₃⁺) resonates at approximately 41.3 ppm, while the carbon of the methylene group attached to the ether oxygen (OCH₂) is found further downfield at about 69.9 ppm due to the deshielding effect of the oxygen atom. The carbon signals of the naphthalene ring are observed in the aromatic region, typically between δ 106.7 and 153.8 ppm.

Studies on analogs such as 2-(n-alkylamino)-naphthalene-1,4-diones provide further insight into the NMR characteristics of naphthalenic compounds. nih.gov In these systems, the chemical shifts are influenced by the nature of the substituents on the naphthalene ring and the alkylamino side chain. nih.gov Two-dimensional NMR techniques, including gDQCOSY and gHSQCAD, have been instrumental in assigning the proton and carbon signals unambiguously in these more complex analogs. nih.gov The chemical shifts in these analogs help to understand the electronic effects of different functional groups on the naphthalene core. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Assignment |

| 2-(Naphthalen-1-yloxy)ethanaminium chloride | D₂O | ¹H | 3.34 (t, J = 5.2 Hz, 2H) | CH₂NH₃⁺ |

| ¹H | 4.14 (t, J = 5.1 Hz, 2H) | OCH₂ | ||

| ¹H | 6.81–7.86 (m) | Aromatic H | ||

| ¹³C | 41.3 | CH₂NH₃⁺ | ||

| ¹³C | 69.9 | OCH₂ | ||

| ¹³C | 106.7–153.8 | Aromatic C |

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to identify functional groups and study the electronic transitions within this compound and its analogs.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic ethyl chain are expected in the 2850-3100 cm⁻¹ range. The C-O-C stretching of the ether linkage usually gives rise to a strong absorption band between 1000 and 1300 cm⁻¹. For analogs like 2-bromo-6-methoxynaphthalene (B28277), detailed experimental and theoretical FT-IR and FT-Raman studies have been conducted to assign the vibrational modes. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions in the molecule. Naphthalene and its derivatives are known to exhibit characteristic absorption bands in the UV region. ijcesen.comresearchgate.net The UV/Vis spectra of naphthalene, 1-naphthol, and 2-naphthol (B1666908) in n-hexane show distinct absorption manifolds, labeled as ¹Lₐ and ¹Lₑ. researchgate.net For this compound, the electronic spectrum is expected to be dominated by the transitions of the naphthalene chromophore, potentially with some shifts due to the auxochromic effect of the yloxy-ethanamine substituent. Theoretical calculations on related compounds like 2-bromo-6-methoxynaphthalene have been used to predict the electronic absorption spectra, which show good agreement with experimental data. nih.gov

Table 2: Key Spectroscopic Data (IR and UV-Vis)

| Compound/Analog | Spectroscopy | Key Features |

| This compound (Expected) | IR | N-H stretch (~3300-3500 cm⁻¹), C-O-C stretch (~1000-1300 cm⁻¹) |

| 2-Bromo-6-methoxynaphthalene | IR & Raman | Detailed vibrational assignments available in literature nih.gov |

| Naphthalene | UV-Vis | Characteristic ¹Lₐ and ¹Lₑ absorption bands researchgate.net |

| 1-Naphthol | UV-Vis | Overlapping ¹Lₐ and ¹Lₑ transitions researchgate.net |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of this compound under techniques like electron ionization (EI) would likely involve cleavage of the ether bond and the bonds within the ethanamine side chain. Common fragmentation pathways for similar structures, such as ketamine and fentanyl analogs, often involve α-cleavage adjacent to the amine group. nih.gov For this compound, this could lead to the formation of a stable naphthyloxy cation or fragments resulting from the loss of the aminoethyl group.

In electrospray ionization (ESI) mass spectrometry, which is a softer ionization technique, the protonated molecule ([M+H]⁺) is typically the most abundant ion. nih.gov Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide further structural details. uva.nl The fragmentation patterns of fentanyl analogs under ESI-MS/MS have shown that induced cleavage at the amide and piperidinyl groups are major pathways. nih.gov By analogy, for this compound, fragmentation would likely be initiated at the protonated amine group, leading to characteristic losses.

X-ray Diffraction Studies for Solid-State Structural Elucidation

For instance, the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate has been determined by single-crystal X-ray diffraction. mdpi.com In this analog, the naphthalene system is nearly planar. mdpi.com The crystal packing is stabilized by a network of C-H···O and N-H···O hydrogen bonds, which lead to the formation of dimers. mdpi.com These dimers are further linked by C-H···π interactions. mdpi.com

In another example, two polymorphic forms of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione have been characterized by X-ray diffraction. In both polymorphs, the naphthoquinone ring system is essentially planar, and the O-propargyl group is coplanar with the naphthoquinone unit. The molecules in the crystal are linked by C—H···O hydrogen bonds, forming tape-like structures. These studies on analogs suggest that the solid-state structure of this compound would likely feature a planar naphthalene core and that hydrogen bonding involving the amine group would play a significant role in its crystal packing.

Advanced Spectroscopic Methods for Conformational Analysis

The conformational flexibility of the yloxy-ethanamine side chain in this compound is an important aspect of its structure. Advanced spectroscopic methods can be employed to study this conformational behavior in solution.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine through-space proximities between protons, providing information about the preferred conformation of the side chain relative to the naphthalene ring.

Furthermore, computational modeling, in conjunction with experimental NMR data, is a powerful approach for conformational analysis. Theoretical calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. While specific studies on this compound are not available, research on the conformational analysis of fentanyl analogs has shown that these molecules can exist as multiple protomers in the gas phase, which can be separated and characterized using high-resolution ion mobility spectrometry coupled with mass spectrometry. osti.gov This highlights the potential of such advanced techniques for studying the conformational landscape of flexible molecules like this compound.

Computational and Theoretical Investigations of 2 Naphthalen 1 Yloxy Ethanamine

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-(Naphthalen-1-yloxy)ethanamine. These calculations provide a detailed picture of the molecule's geometry and electronic landscape.

Detailed Research Findings:

DFT methods, such as B3LYP with a basis set like 6-31G+(d,p), are commonly used to optimize the molecular structure of naphthalene-containing compounds, ensuring the resulting geometry corresponds to a minimum on the potential energy surface. nih.gov For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

A crucial aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.

In related naphthalene (B1677914) derivatives, the HOMO is often localized on the electron-rich naphthalene ring system, while the LUMO may be distributed across other parts of the molecule. This distribution dictates the sites most susceptible to electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents these reactive sites, with color-coding indicating electron-rich (negative potential) and electron-poor (positive potential) regions.

Table 1: Representative Quantum Chemical Descriptors for Naphthalene-Containing Compounds

| Descriptor | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.0 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Relates to chemical reactivity and stability. |

Note: These values are illustrative and based on calculations for structurally similar compounds.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor.

Detailed Research Findings:

MD simulations treat atoms and bonds as a classical system of interacting particles, governed by a force field. By solving Newton's equations of motion, the trajectory of the molecule can be tracked, revealing how it folds, flexes, and moves. For this compound, the key flexible regions are the ether linkage and the ethylamine (B1201723) side chain. The rotation around the C-O and C-C single bonds allows the molecule to adopt various conformations.

Conformational analysis, often performed in conjunction with MD, aims to identify the most stable, low-energy conformations of the molecule. This is crucial because the biological activity of a molecule is often dependent on it adopting a specific three-dimensional shape to fit into a receptor's binding site. MD simulations can explore the potential energy surface of the molecule, identifying local and global energy minima corresponding to stable conformers. The results of these simulations can be visualized by plotting properties like the root-mean-square deviation (RMSD) over time to assess structural stability.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of a molecule with its physicochemical properties. nih.gov

Detailed Research Findings:

The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. nih.gov These models are mathematical equations that relate calculated molecular descriptors (numerical representations of a molecule's structure) to an experimentally determined property.

For this compound, QSPR models could be developed to predict properties such as solubility, boiling point, or its affinity for a biological target. The first step involves calculating a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometric, or electronic.

Table 2: Calculated Physicochemical Properties (Descriptors) for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 187.24 g/mol | Basic constitutional descriptor. |

| XLogP3 | 2.7 | A measure of lipophilicity, important for membrane permeability. chem960.comchem960.com |

| Topological Polar Surface Area (TPSA) | 35.2 Ų | Relates to hydrogen bonding potential and permeability. chem960.comchem960.com |

| Rotatable Bond Count | 3 | Indicates molecular flexibility. chem960.comchem960.com |

| Hydrogen Bond Donor Count | 1 | Number of potential hydrogen bond donors. chem960.comchem960.com |

| Hydrogen Bond Acceptor Count | 2 | Number of potential hydrogen bond acceptors. chem960.comchem960.com |

Using a dataset of molecules with known properties, statistical methods like multiple linear regression are employed to build a model. For example, a QSPR model for predicting the binding affinity of compounds to the TRPM4 channel might identify descriptors like TPSA and XLogP3 as significant contributors. nih.gov Such a model could then be used to predict the affinity of new, untested compounds, including derivatives of this compound.

Mechanistic Computational Studies of Synthetic Pathways and Reactions

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights into the transition states and intermediates involved in the synthesis of this compound.

Detailed Research Findings:

A common synthetic route to this compound involves the Williamson ether synthesis, where naphthalen-1-ol is reacted with a 2-haloethylamine under basic conditions. DFT calculations can be employed to model this reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed.

This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step of the reaction. For instance, calculations can compare the feasibility of different leaving groups on the ethylamine moiety or the effect of different bases on the reaction rate. Computational studies on similar C-H activation reactions involving naphthalene derivatives have demonstrated that DFT calculations can accurately predict kinetically and thermodynamically favored reaction pathways. These studies can also elucidate the role of solvents and catalysts in directing the reaction towards the desired product.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein receptor. This method is crucial for understanding the potential biological activity of this compound.

Detailed Research Findings:

Research has identified this compound as an inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a target implicated in various diseases, including cancer. Molecular docking simulations can be used to predict how this molecule fits into the binding site of the TRPM4 protein.

The process involves generating multiple possible conformations (poses) of the ligand within the binding pocket of the receptor and scoring them based on their steric and electrostatic complementarity. The highest-scoring poses represent the most likely binding modes.

While a specific docking study for this compound with TRPM4 is not publicly detailed, studies on other TRPM4 inhibitors provide a framework for the expected interactions. nih.govnih.gov Key interactions likely involve:

Hydrogen bonding: The primary amine group of the ligand can act as a hydrogen bond donor, while the ether oxygen can act as an acceptor, forming interactions with polar amino acid residues in the binding site.

Hydrophobic interactions: The large, aromatic naphthalene ring is likely to engage in hydrophobic and π-π stacking interactions with nonpolar residues like phenylalanine, tyrosine, or tryptophan within the TRPM4 binding pocket.

These predicted interactions provide a structural hypothesis for the molecule's inhibitory activity and can guide the design of more potent and selective analogues through targeted chemical modifications. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Naphthalen-1-ol |

| 2-Haloethylamine |

| Phenylalanine |

| Tyrosine |

Receptor Binding and Ligand Target Interaction Studies of 2 Naphthalen 1 Yloxy Ethanamine Derivatives

Serotonin (B10506) Receptor (e.g., 5-HT1B, 5-HT1D, 5-HT2A) Binding Affinity and Selectivity

Derivatives of the parent compound have been investigated for their binding affinity and selectivity towards various serotonin (5-HT) receptors. For instance, a series of arylpiperazide derivatives of 1-naphthylpiperazine, which shares a similar structural backbone with 2-(naphthalen-1-yloxy)ethanamine, have demonstrated potent and selective binding to 5-HT1B/1D receptor subtypes. nih.gov These derivatives showed increased binding selectivity for 5-HT1B/1D receptors over the 5-HT1A receptor when compared to the parent compound, 1-naphthylpiperazine. nih.gov

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is another significant target. wikipedia.org It is coupled to the Gq/G11 signaling pathway and is a primary excitatory receptor among the serotonin-responsive GPCRs. wikipedia.org The interaction of ligands with this receptor can lead to various downstream signaling cascades. wikipedia.orgnih.gov Research into compounds chemically related to known 5-HT2A antagonists, like ketanserin (B1673593) and ritanserin, highlights the potential for developing selective ligands. wikipedia.org

Interactive Table: Binding Affinity of this compound Derivatives at Serotonin Receptors

| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Profile |

| Arylpiperazide derivative 4a | 5-HT1B | Potent | Selective for 5-HT1B/1D over 5-HT1A |

| Arylpiperazide derivative 4a | 5-HT1D | Potent | Selective for 5-HT1B/1D over 5-HT1A |

| 1-Naphthylpiperazine | 5-HT1A/1B/1D | Moderate | Less selective |

Sigma (σ) Receptor (σ1, σ2) Binding Assays

Sigma receptors, classified as σ1 and σ2 subtypes, are primarily located on the endoplasmic reticulum membrane and are regulated by small molecules. nih.govnih.gov These receptors are implicated in a variety of central nervous system disorders. nih.gov Radioligand binding assays are commonly used to characterize the pharmacological properties of these receptors. nih.gov

For the σ1 receptor, competitive inhibition binding assays using [³H]-(+)-pentazocine are employed to identify and characterize new ligands. nih.gov Similarly, for the σ2 receptor, saturation and competitive inhibition assays are conducted using [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a nonselective sigma receptor ligand, in the presence of a compound that masks the σ1 sites. nih.gov While direct binding data for this compound is not specified, the structural similarities to known sigma receptor ligands suggest potential interactions.

Neurotransmitter System Interactions

The interaction of this compound derivatives extends to various neurotransmitter systems. The parent compound itself may act as a ligand for certain neurotransmitter receptors, thereby influencing neuronal signaling pathways. The σ1 receptor, a potential target, is known to regulate central cholinergic function, modulate dopamine (B1211576) release, and interact with the NMDA-type glutamate (B1630785) receptor system. sigmaaldrich.com These interactions underscore the broad potential of naphthalen-yloxy-ethanamine derivatives to modulate multiple neurotransmitter systems.

Adenylate Cyclase and Other Receptor-Coupled Pathway Investigations

Many of the receptors targeted by this compound derivatives, such as the serotonin receptors, are G protein-coupled receptors (GPCRs) that modulate the activity of adenylate cyclase. ebi.ac.ukebi.ac.uk This enzyme is responsible for the synthesis of cyclic AMP (cAMP), a crucial second messenger. ebi.ac.uk

GPCRs can either activate (via Gs) or inhibit (via Gi/o) adenylate cyclase. ebi.ac.uknih.govnih.gov For example, the 5-HT1B receptor's signaling can be studied by observing the inhibition of forskolin-stimulated cAMP formation. nih.gov Persistent activation of Gi/o-coupled receptors can lead to a paradoxical enhancement of adenylate cyclase activity, a phenomenon known as sensitization. nih.govresearchgate.net This complex regulation highlights the intricate ways in which these derivatives can influence cellular signaling.

Biophysical Methods for Characterizing Ligand-Receptor Interactions

A variety of biophysical methods are employed to understand the detailed interactions between ligands like this compound derivatives and their receptor targets. nih.gov Given the challenges in crystallizing GPCRs, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence resonance energy transfer (FRET) are valuable. nih.gov

For instance, on-cell NMR methodologies, including the use of Non-Uniform Sampling (NUS) and T1ρ-NMR techniques, can provide atomic-resolution structural and dynamic information about ligand-receptor interactions on the surface of living cells. nih.gov These methods help in exploring conformational changes of the ligand upon binding and identifying the binding epitope. nih.gov Other techniques like photoaffinity labeling can aid in the molecular characterization of the receptor binding site. nih.gov

Enzyme Inhibition Kinetics and Mechanisms Involving 2 Naphthalen 1 Yloxy Ethanamine Analogs

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Papain-like Protease)

The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key factor in the virus's ability to evade the host's innate immune response. researchgate.net This dual function makes it an attractive target for antiviral therapeutics. researchgate.netresearchgate.net Derivatives based on the naphthalen-1-yl moiety have been central to the design of potent PLpro inhibitors.

Initially, noncovalent inhibitors such as GRL0617, which contains an N-[1-(naphthalen-1-yl)ethyl]benzamide core, were identified as effective against SARS-CoV PLpro. nih.gov Given the high similarity between the proteases of SARS-CoV and SARS-CoV-2, these compounds became foundational leads for developing new antivirals. nih.gov Structure-activity relationship (SAR) studies on these noncovalent inhibitors led to the development of more potent analogs. For instance, compounds 1 , 2b , and 3h were synthesized based on the GRL-0048 lead and demonstrated enhanced inhibitory activity against SARS-CoV-2 PLpro. nih.gov

Further research has focused on creating covalent inhibitors, which can offer greater potency and duration of action. By introducing a peptidomimetic linker and a reactive electrophile onto the GRL0617 scaffold, researchers designed a series of covalent inhibitors that react with the active site cysteine of PLpro. researchgate.netrsc.org These efforts produced highly potent compounds that inhibit PLpro with a second-order rate constant (k_inact/K_I) of up to 10,000 M⁻¹s⁻¹ and show antiviral activity in cell cultures at sub-micromolar concentrations. researchgate.net X-ray co-crystal structures have confirmed the binding mode of these inhibitors, validating the design strategy. researchgate.net

| Compound/Analog | Target Enzyme | Inhibition Data | Reference |

| GRL0617 Analog | SARS-CoV-2 PLpro | k_inact/K_I = 10,000 M⁻¹s⁻¹ | researchgate.net |

| α-chloro amide fragment (Compound 1 ) | SARS-CoV-2 PLpro | IC₅₀ = 18 µM | rsc.org |

| 1 , 2b , 3h (GRL-0048 derivatives) | SARS-CoV-2 PLpro | More potent than lead compound GRL-0048 | nih.gov |

Cholinesterase and α-Glucosidase Inhibition Profiling

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. mdpi.com Their inhibition is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission. nih.govnih.gov Similarly, α-glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage type 2 diabetes. nih.gov

Naphthalene (B1677914) derivatives have shown promise as inhibitors of these enzymes. A study investigating new naphthalene derivatives for Alzheimer's treatment identified a compound, 3a , which exhibited inhibitory activity against both AChE and BChE. nih.gov The compound showed an IC₅₀ value of 12.53 µM against AChE and 352.42 µM against BChE. nih.gov The same study found that compound 3a also displayed moderate inhibition of α-glucosidase. nih.gov Another research effort synthesized pentanamide (B147674) derivatives featuring a naphthalen-2-yl scaffold, some of which demonstrated AChE inhibition with IC₅₀ values in the micromolar range (236.80 µM to 354.88 µM). researchgate.net

| Compound/Analog | Target Enzyme | IC₅₀ Value (µM) | Reference |

| Compound 3a (Naphthalene derivative) | Acetylcholinesterase (AChE) | 12.53 | nih.gov |

| Compound 3a (Naphthalene derivative) | Butyrylcholinesterase (BChE) | 352.42 | nih.gov |

| Pentanamide derivative (IVa ) | Acetylcholinesterase (AChE) | 236.80 | researchgate.net |

| Oleanolic acid derivative-chalcone (1b ) | α-Glucosidase | 3.2 | rsc.org |

Lysosomal Phospholipase A2 Inhibition

Lysosomal phospholipase A2 (LPLA₂ or PLA2G15) is a crucial enzyme for the catabolism of phospholipids (B1166683) within lysosomes. nih.gov It functions optimally at an acidic pH and is independent of calcium ions for its activity. nih.gov Inhibition of LPLA₂ can lead to the accumulation of phospholipids, a condition known as drug-induced phospholipidosis. nih.govresearchgate.net

Many cationic amphiphilic drugs have been identified as inhibitors of LPLA₂. nih.gov While direct studies on 2-(naphthalen-1-yloxy)ethanamine are limited, compounds with similar structural features are known to cause this effect. For example, amiodarone, a well-known inducer of phospholipidosis, is a potent inhibitor of PLA2G15. nih.gov Research has shown that the inhibition mechanism often involves interference with the enzyme's ability to bind to liposomal membranes, which contain the substrate. nih.gov Conversely, studies have also found that LPLA₂ is insensitive to certain naphthalene-containing compounds, such as (E)-6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one , indicating that the specific structure of the analog is critical for inhibitory activity. nih.gov The inhibition of LPLA₂ is a significant consideration in drug development, as it is a primary target for many cationic amphiphilic drugs that cause phospholipidosis. nih.gov

Enzyme Kinetic Analysis (Competitive, Non-Competitive, Uncompetitive Models)

Understanding the mode of enzyme inhibition is crucial for drug design and development. The primary models of reversible inhibition are competitive, non-competitive, and uncompetitive. medicoapps.orgjackwestin.com

Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. youtube.com Kinetically, it increases the Michaelis constant (K_m) but does not affect the maximum velocity (V_max). libretexts.org Chalcone-based derivatives with a naphthalene-like aromatic structure have been identified as competitive inhibitors of α-glucosidase. rsc.org

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). jackwestin.com This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. dalalinstitute.com In this model, V_max is decreased, while K_m remains unchanged. medicoapps.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. jackwestin.com This type of inhibition is more effective at high substrate concentrations. Kinetically, it decreases both V_max and K_m. medicoapps.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. jackwestin.com This results in a decrease in V_max and a change in K_m (either an increase or decrease). Several naphthalene-related compounds, such as 2′-hydroxychalcones and certain pentanamide derivatives, have been shown to act as mixed-type inhibitors of acetylcholinesterase, suggesting they bind to both the catalytic active site and peripheral allosteric sites. researchgate.netmdpi.com

Kinetic studies, often employing Lineweaver-Burk plots, are essential to distinguish between these models and to determine key parameters like the inhibition constant (K_i). rsc.orgnih.gov

Biochemical Pathway Modulation through Enzyme Inhibition

The inhibition of specific enzymes by analogs of this compound can profoundly modulate critical biochemical pathways.

Viral Replication Pathway: By inhibiting the SARS-CoV-2 papain-like protease (PLpro), these compounds directly interfere with the viral replication cycle. PLpro is essential for cleaving the viral polyprotein into functional non-structural proteins required for forming the replication-transcription complex. researchgate.net Its inhibition halts this process, preventing viral maturation. nih.gov Furthermore, because PLpro also removes ubiquitin and ISG15 from host proteins to dampen the immune response, its inhibition helps restore the host's antiviral defenses. researchgate.net

Cholinergic Neurotransmission: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) modulates the cholinergic pathway. mdpi.com By preventing the breakdown of acetylcholine, these inhibitors increase the concentration and duration of the neurotransmitter in the synaptic cleft, which can improve cognitive function in conditions like Alzheimer's disease. nih.govnih.gov

Carbohydrate Metabolism: Inhibition of α-glucosidase in the intestine slows down the cleavage of complex carbohydrates into absorbable monosaccharides. This modulation of carbohydrate digestion and absorption leads to a lower postprandial blood glucose spike, a key mechanism for managing type 2 diabetes. nih.gov

Lysosomal Catabolism: The inhibition of lysosomal phospholipase A2 disrupts the normal degradation pathway of phospholipids within the lysosome. nih.gov This leads to the accumulation of these lipids, causing phospholipidosis and interfering with cellular homeostasis and signaling pathways that rely on proper lipid turnover. researchgate.net

Structure Activity Relationship Sar Studies of 2 Naphthalen 1 Yloxy Ethanamine Derivatives

Influence of Naphthalene (B1677914) Ring Substitutions on Biological Activity

The naphthalene moiety is a key structural feature of 2-(Naphthalen-1-yloxy)ethanamine, and its substitution pattern significantly impacts biological activity. The position of the oxyethanamine side chain on the naphthalene ring, as well as the presence of additional substituents, can modulate the affinity and efficacy of these compounds at their biological targets.

Research has shown that the point of attachment of the side chain to the naphthalene ring is a critical determinant of activity. For instance, a comparative analysis of the biological effects of 2-(1-Naphthalen-1-yloxy)ethanamine and its isomer, 2-(Naphthalen-2-yloxy)ethanamine, reveals differences in their pharmacological profiles. Studies on monoamine oxidase (MAO) inhibition, serotonin (B10506) reuptake inhibition, and neuroprotective effects have demonstrated that these isomers possess distinct activities. nih.gov This highlights the importance of the spatial arrangement of the side chain relative to the fused ring system for molecular recognition at the target site.

Table 1: Influence of Naphthalene Isomerism on Biological Activity

| Compound Name | MAO Inhibition | Serotonin Reuptake Inhibition | Neuroprotective Effects |

|---|---|---|---|

| 2-(Naphthalen-2-yloxy)ethanamine | Yes | Moderate | Yes |

| 2-(Naphthalen-1-yloxy)ethylamine | No | Low | No |

Data sourced from a comparative analysis of structurally similar compounds. nih.gov

Role of the Ethanamine Chain Length and Substitution Patterns

The ethanamine side chain of this compound is another critical element for its biological activity, and modifications to its length and substitution patterns have been shown to have a profound impact on receptor affinity.

Studies aimed at enhancing the affinity of these compounds for human 5-HT1D beta (h5-HT1B) serotonin receptors have systematically explored modifications of the side chain. It was discovered that shortening the O-alkyl chain from three to two methylene (B1212753) units, as is present in the ethanamine moiety, was a key modification that significantly increased affinity. This suggests that a two-carbon spacer between the naphthyloxy group and the terminal amine is optimal for interaction with this particular receptor.

Furthermore, the substitution pattern on the terminal amine is a crucial determinant of biological activity. Variation of the substituent on the nitrogen atom has led to the discovery of compounds with markedly enhanced affinity for serotonin receptors. For example, the N-monomethyl derivative, N-monomethyl-2-(1-naphthyloxy)-ethylamine, demonstrated a significantly higher affinity for the h5-HT1B receptor (Ki = 26 nM) compared to the parent compound. This compound was also found to bind effectively to human 5-HT1D alpha receptors and exhibited agonist activity.

Table 2: Effect of Ethanamine Chain Modification on h5-HT1B Receptor Affinity

| Compound | Modification | h5-HT1B Receptor Affinity (Ki) |

|---|---|---|

| Propranolol Analogue | 3-carbon chain with hydroxyl | > 10,000 nM |

| N-monomethyl-2-(1-naphthyloxy)-ethylamine | 2-carbon chain, N-methyl substitution | 26 nM |

Data from a study on 2-(1-Naphthyloxy)ethylamines and their affinity for human 5-HT1D beta serotonin receptors.

Impact of Ether Linkage Modifications on Molecular Recognition

Bioisosteric replacement of an ether linkage with other functional groups, such as a thioether, an amine, or an amide, is a common strategy in drug design to modulate a compound's properties. For instance, replacing an ester linkage, which can be metabolically labile, with more stable groups like heteroaromatic rings has been shown to retain potency and receptor selectivity while increasing metabolic stability in other classes of compounds. nih.gov

In the context of this compound, substituting the ether oxygen with sulfur to form a thioether would alter the bond angle, bond length, and the lipophilicity of the molecule. This could, in turn, affect how the molecule fits into its binding site and its ability to cross biological membranes. Similarly, replacing the ether with an amide linkage would introduce a hydrogen bond donor and acceptor, which could lead to new interactions with the biological target but would also significantly change the molecule's electronic properties and rotational freedom. The substitution of an ether linkage for an ester bond in phospholipids (B1166683) has been shown to reduce the membrane dipole potential, which can affect the permeability of membranes to charged molecules. nih.gov These examples from other areas of research underscore the potential for profound changes in biological activity upon modification of the ether linkage in this compound derivatives.

Pharmacophore Elucidation and Molecular Design Principles

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and its derivatives, which are known to interact with targets such as serotonin receptors, the pharmacophore model typically includes key features like a hydrophobic region, a hydrogen bond acceptor, and a basic amine.

The naphthalene ring serves as the primary hydrophobic moiety, engaging in van der Waals interactions with nonpolar pockets within the receptor binding site. The ether oxygen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein. The terminal amine of the ethanamine chain is typically protonated at physiological pH, allowing it to form a key ionic interaction with an acidic residue in the receptor.

Pharmacophore models for 5-HT2A receptor antagonists, for example, often consist of two aromatic/hydrophobic regions at a specific distance from a basic amine. nih.gov Although the entire structure of a larger molecule may not be necessary for binding, certain core elements that fit the pharmacophore are essential for retaining affinity and antagonist action. nih.gov The design of novel this compound derivatives can be guided by these pharmacophoric principles. By maintaining the essential features and their spatial relationships while modifying other parts of the molecule, it is possible to optimize properties such as potency, selectivity, and metabolic stability. The development of receptor-based pharmacophore models, even in the absence of a known ligand, is becoming an increasingly valuable tool in drug discovery. nih.gov

Computational SAR Approaches

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provide powerful tools for understanding the SAR of this compound derivatives and for guiding the design of new analogues. QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

These models utilize molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. By correlating these descriptors with the observed biological activity, a predictive model can be generated. For instance, in a series of related compounds, descriptors related to hydrophobicity and electronic properties are often found to have a strong influence on biological activity.

For complex targets like G protein-coupled receptors (GPCRs), with which many this compound derivatives interact, computational approaches like molecular docking and homology modeling are also employed. Molecular docking can predict the preferred orientation of a ligand within the binding site of a receptor, providing insights into the specific interactions that contribute to binding affinity. nih.gov This information can be invaluable for rational drug design.

QSAR studies on compounds targeting serotonin receptors have successfully generated models with high predictive accuracy. nih.gov For example, hologram QSAR (HQSAR) studies on a series of arylpiperazine 5-HT(1A) receptor ligands have produced statistically significant models that can predict the affinity of new compounds. nih.gov Similar approaches could be applied to this compound derivatives to accelerate the discovery of new leads with desired biological activities. The use of machine learning tools in QSAR modeling is also becoming more prevalent, allowing for the development of complex models with high efficiency and predictive power. nih.gov

Applications of 2 Naphthalen 1 Yloxy Ethanamine and Its Derivatives in Chemical Biology Research

Development of Chemical Probes for Biological Systems

While direct applications of 2-(naphthalen-1-yloxy)ethanamine as a chemical probe are not extensively documented, the broader class of naphthalene (B1677914) derivatives is widely utilized in the development of fluorescent probes for biological systems. The naphthalene moiety's inherent fluorescence provides a platform for designing probes that can visualize and detect specific analytes or changes in the cellular environment.

Naphthalene-based fluorescent probes are valued for their favorable photophysical properties, including good stability, high quantum efficiency, and the potential for large Stokes shifts, which is the difference between the maximum absorption and emission wavelengths. This characteristic is crucial for minimizing self-quenching and background interference in biological imaging.

For instance, fluorescent probes incorporating a naphthalimide structure, a derivative of naphthalene, have been synthesized to detect various ions and molecules within living cells. These probes can be designed to be "turn-on" or ratiometric, where a change in fluorescence intensity or a shift in the emission wavelength occurs upon binding to the target analyte. Such tools are invaluable for studying the roles of specific species in cellular processes. The adaptability of the naphthalene scaffold allows for the incorporation of different recognition units, enabling the design of probes with high selectivity and sensitivity for a wide range of biological targets.

Building Blocks for Complex Molecular Architectures

The this compound structure serves as a valuable building block in medicinal chemistry for the synthesis of more complex and biologically active molecules. The naphthalene group provides a rigid, aromatic core that can be strategically modified, while the ethylamine (B1201723) side chain offers a reactive handle for further chemical transformations. This combination allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of new compounds.

The naphthalene scaffold is a common feature in many FDA-approved drugs and bioactive natural products, highlighting its importance as a "privileged structure" in drug discovery. Its derivatives have been explored for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The versatility of the naphthalene platform enables chemists to synthesize diverse libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.

For example, novel amide-coupled naphthalene scaffolds have been synthesized from 2-(naphthalen-1-yloxy)acetic acid, a closely related derivative. These syntheses demonstrate the utility of the 2-(naphthalen-1-yloxy) moiety as a starting point for creating libraries of compounds with potential therapeutic applications. The ability to readily modify the amine group allows for the introduction of various substituents, leading to compounds with diverse physicochemical properties and biological activities.

Contributions to Neurobiology Research

While direct studies on this compound in neurobiology are limited, the broader class of naphthalene derivatives has shown promise in this field. Neurodegenerative diseases are often associated with oxidative stress, and compounds that can mitigate this damage are of significant interest.

Research into various naphthalene derivatives has revealed their potential as neuroprotective agents. For instance, novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives have been synthesized and evaluated for their anti-parkinsonian activity. ekb.eg Although these compounds are not direct derivatives of this compound, this research highlights the potential of the naphthalene scaffold in the development of therapies for neurodegenerative disorders. The lipophilic nature of the naphthalene ring can facilitate crossing the blood-brain barrier, a critical property for drugs targeting the central nervous system.

Antimicrobial and Antifungal Research Applications

Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The emergence of drug-resistant pathogens necessitates the development of new therapeutic agents with novel mechanisms of action.

In one study, novel amide-coupled naphthalene scaffolds were synthesized from 2-(naphthalen-1-yloxy)acetic acid and evaluated for their antibacterial and antifungal properties. Several of these compounds exhibited significant activity against a range of bacterial and fungal strains. ijpsjournal.comresearchgate.net

Specifically, compounds 4g , 4i , and 4j demonstrated excellent antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 μg/mL. researchgate.net In antifungal assays, compounds 4c , 4f , and 4l were found to be the most effective against Candida albicans, with a MIC of 250 μg/mL. researchgate.net

| Compound | Test Organism | MIC (μg/mL) |

|---|---|---|

| 4g | Escherichia coli | 12.5 - 50 |

| Pseudomonas aeruginosa | 12.5 - 50 | |

| Staphylococcus aureus | 12.5 - 50 | |

| 4i | Escherichia coli | 12.5 - 50 |

| Pseudomonas aeruginosa | 12.5 - 50 | |

| Staphylococcus aureus | 12.5 - 50 | |

| 4j | Escherichia coli | 12.5 - 50 |

| Pseudomonas aeruginosa | 12.5 - 50 | |

| Staphylococcus aureus | 12.5 - 50 | |

| 4c | Candida albicans | 250 |

| 4f | Candida albicans | 250 |

| 4l | Candida albicans | 250 |

Data on the antimicrobial and antifungal activity of amide-coupled naphthalene scaffolds derived from 2-(naphthalen-1-yloxy)acetic acid. researchgate.net

These findings underscore the potential of the 2-(naphthalen-1-yloxy) scaffold in the development of new antimicrobial and antifungal drugs.

Cancer Biology Research

One of the most significant applications of this compound derivatives has been in the field of cancer biology. A notable example is the naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS1015) . This compound, which incorporates the 2-(naphthalen-1-yloxy) moiety, has demonstrated potent anticancer activity against a wide variety of human cancer cell lines. nih.govnih.gov

HUHS1015 has been shown to induce cell death through both necrosis and apoptosis, with the specific mechanism varying depending on the cancer cell type. nih.gov Research has indicated that HUHS1015 can suppress tumor growth in vivo with an efficacy comparable to or greater than some currently used anticancer drugs. nih.gov

Detailed Research Findings on HUHS1015:

Gastric Cancer: In human gastric cancer cell lines MKN28 and MKN45, HUHS1015 reduced cell viability in a concentration-dependent manner. nih.gov It induced caspase-independent apoptosis in MKN28 cells, associated with the accumulation of apoptosis-inducing factor-homologous mitochondrion-associated inducer of death (AMID) in the nucleus. nih.gov In MKN45 cells, it triggered caspase-dependent apoptosis. nih.gov In vivo studies using mice inoculated with MKN45 cells showed that HUHS1015 significantly inhibited tumor growth. iiarjournals.org

Colonic Cancer: HUHS1015 reduced the viability of Caco-2 and CW2 human colonic cancer cell lines. nih.goviiarjournals.org It was found to induce both necrosis, by reducing intracellular ATP levels through mitochondrial damage, and caspase-dependent apoptosis. nih.goviiarjournals.org The apoptotic pathway involved the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the effector caspase-3. nih.goviiarjournals.org In a mouse xenograft model with CW2 cells, HUHS1015 significantly inhibited tumor growth. nih.goviiarjournals.org

Malignant Mesothelioma and Other Cancers: HUHS1015 was found to be the most effective among 21 newly synthesized naftopidil analogues in reducing cell viability in various malignant mesothelioma cell lines. nih.gov It also showed efficacy against lung cancer, hepatoma, bladder cancer, prostate cancer, and renal cancer cell lines. nih.gov The mechanism in malignant mesothelioma cells was suggested to involve the activation of caspase-4 and the effector caspase-3. nih.gov

| Cancer Type | Cell Lines | Key Findings |

|---|---|---|

| Gastric Cancer | MKN28, MKN45 | Induces caspase-independent (MKN28) and caspase-dependent (MKN45) apoptosis; inhibits tumor growth in vivo. nih.govnih.gov |

| Colonic Cancer | Caco-2, CW2 | Induces necrosis and caspase-dependent apoptosis via mitochondrial damage; inhibits tumor growth in vivo. nih.goviiarjournals.org |

| Malignant Mesothelioma | NCI-H28, NCI-H2052, NCI-H2452, MSTO-211H | Reduces cell viability; induces apoptosis possibly through caspase-4 and -3 activation. nih.gov |

| Lung Cancer | A549, SBC-3, Lu-65 | Reduces cell viability. nih.gov |

| Hepatoma | HepG2, HuH-7 | Reduces cell viability. nih.gov |

| Bladder Cancer | 253J, 5637, KK-47, TCCSUP, T24, UM-UC-3 | Reduces cell viability. nih.gov |

| Prostate Cancer | DU145, LNCap, PC-3 | Reduces cell viability. nih.gov |

| Renal Cancer | ACHN, RCC4-VHL, 786-O | Reduces cell viability. nih.gov |

Summary of the anticancer activity of the this compound derivative, HUHS1015, across various cancer cell lines.

These extensive research findings highlight the significant potential of this compound derivatives as a promising class of compounds for the development of novel anticancer therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Naphthalen-1-yloxy)ethanamine, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where naphthalen-1-ol reacts with 2-chloroethylamine or its derivatives under basic conditions. For example, in a reported procedure, lithium aluminum hydride (LiAlH4) is used to reduce intermediates like 2-(naphthalen-1-yloxy)ethanaminium chloride, yielding the amine product with 83% efficiency . Purity optimization involves solvent selection (e.g., Et2O for washing precipitates) and characterization via <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity .

Q. How can researchers assess the in vitro toxicity of this compound using mammalian cell models?

- Methodological Answer : Follow standardized protocols for cytotoxicity assays, such as MTT or ATP-based viability tests. Use cell lines (e.g., HepG2 for hepatic effects, HEK293 for renal) exposed to varying concentrations (e.g., 1–100 µM) over 24–72 hours. Include positive controls (e.g., naphthalene derivatives known for hepatotoxicity ) and measure oxidative stress markers (e.g., glutathione depletion). Route-specific toxicity (oral, dermal) can be modeled using transwell assays for absorption studies .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use <sup>1</sup>H NMR (400 MHz) to identify key signals: a triplet at δ 3.34 ppm (CH2NH2), another triplet at δ 4.14 ppm (OCH2), and aromatic protons between δ 6.81–7.86 ppm . <sup>13</sup>C NMR confirms carbons adjacent to oxygen (δ 69.9 ppm) and amine (δ 41.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy detects N-H stretches (~3300 cm<sup>-1</sup>).

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of this compound in rodent models be resolved?

- Methodological Answer : Conduct comparative pharmacokinetic (PK) studies across species (rats vs. mice) using LC-MS/MS to quantify plasma concentrations. Analyze cytochrome P450 (CYP) enzyme interactions via liver microsome assays. For example, if hepatic clearance discrepancies arise, use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways . Cross-validate findings with in silico tools like PBPK modeling to account for interspecies variability.

Q. What strategies are effective in elucidating the mechanism of action of this compound as a FAS-II inhibitor in antimalarial research?

- Methodological Answer : Employ enzyme inhibition assays with purified Plasmodium FAS-II proteins and monitor substrate conversion via UV-Vis or fluorescence. Use isothermal titration calorimetry (ITC) to measure binding affinity. For cellular studies, generate FAS-II knockout parasites via CRISPR-Cas9 and compare growth inhibition with wild-type strains . Molecular docking studies (e.g., AutoDock Vina) can predict binding interactions with the enzyme’s active site.

Q. How can researchers address challenges in stereochemical resolution of this compound derivatives for chiral drug development?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers. For asymmetric synthesis, employ chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes). Validate enantiomeric excess (ee) via polarimetry or <sup>19</sup>F NMR with chiral derivatizing agents (e.g., Mosher’s acid) . Biological assays comparing R/S enantiomers (e.g., receptor binding affinity) can reveal stereospecific effects .

Q. What experimental designs mitigate artifacts in DNA damage studies linked to this compound exposure?

- Methodological Answer : Use comet assays (single-cell gel electrophoresis) with strict negative controls (e.g., untreated cells) and positive controls (e.g., hydrogen peroxide). Quantify 8-oxo-dG lesions via ELISA or LC-MS to detect oxidative DNA damage. Include metabolically active systems (e.g., S9 liver fractions) to assess bioactivation . Confounders like naphthalene impurities (e.g., 2-naphthylamine ) must be ruled out via HPLC purity checks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。